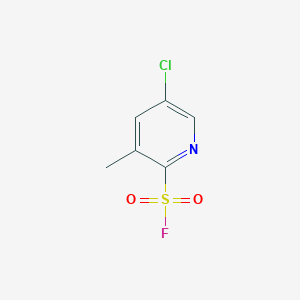

5-Chloro-3-methylpyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methylpyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBOHRHXEPDYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride: Physicochemical Properties, Reactivity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages established chemical principles and data from structurally analogous compounds to offer a robust predictive profile. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and effective utilization of this compound in synthetic applications. We will delve into its predicted physicochemical properties, spectroscopic signatures, reactivity, and propose a hypothetical workflow for its synthesis and characterization.

Introduction and Data Availability

5-Chloro-3-methylpyridine-2-sulfonyl fluoride is a halogenated and sulfonated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The sulfonyl fluoride moiety is a versatile functional group, often employed as a precursor for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents. The presence of the chloro and methyl substituents on the pyridine ring allows for further structural modifications, making this compound a potentially valuable building block in the design of novel bioactive molecules.

Predicted Physicochemical Properties

The predicted physicochemical properties of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride are summarized in the table below, followed by a detailed discussion of the rationale behind these predictions.

| Property | Predicted Value | Justification |

| Chemical Formula | C₆H₅ClFNO₂S | - |

| Molecular Weight | 209.63 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on analogous sulfonyl fluorides which are typically solids at room temperature. |

| Melting Point | 60-80 °C | Higher than pyridine-2-sulfonyl fluoride (26 °C) due to increased molecular weight and potential for stronger intermolecular interactions from the chloro and methyl groups. |

| Boiling Point | > 250 °C (with potential decomposition) | The polar sulfonyl fluoride group significantly increases the boiling point compared to non-sulfonylated pyridines. |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone). Insoluble in water. | Typical for a moderately polar organic molecule. |

| Density | ~1.5 g/cm³ | Expected to be significantly denser than water. |

Predicted Spectroscopic Data

The following are the predicted spectroscopic signatures for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

-

Aromatic Protons (2H): Two doublets are expected in the downfield region (δ 7.5-8.5 ppm). The exact chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl fluoride and chloro groups.

-

Methyl Protons (3H): A singlet is expected in the upfield region (δ 2.3-2.7 ppm).

¹³C NMR Spectroscopy

-

Pyridine Ring Carbons (5C): Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon atom directly attached to the sulfonyl fluoride group will be the most downfield-shifted.

-

Methyl Carbon (1C): A single peak is expected in the upfield region (δ 15-25 ppm).

¹⁹F NMR Spectroscopy

-

A single, sharp singlet is expected, characteristic of a sulfonyl fluoride group.

Infrared (IR) Spectroscopy

-

S=O Stretching: Strong, characteristic absorption bands are predicted for the asymmetric and symmetric stretching of the sulfonyl group, typically appearing around 1410-1450 cm⁻¹ and 1210-1250 cm⁻¹, respectively.[1]

-

S-F Stretching: A strong band is expected in the region of 800-850 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C-H and C=C/C=N Stretching: Characteristic bands for the substituted pyridine ring will also be present.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z 209 (for the ³⁵Cl isotope) and 211 (for the ³⁷Cl isotope) in a roughly 3:1 ratio.

-

Fragmentation Pattern: Common fragmentation pathways are expected to include the loss of SO₂F (m/z 83), Cl (m/z 35/37), and other characteristic fragments of the pyridine ring. High-resolution mass spectrometry would be essential for confirming the elemental composition.[2]

Reactivity and Stability

The reactivity of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride is primarily dictated by the sulfonyl fluoride group. This functional group is a potent electrophile, making the compound a valuable reagent in organic synthesis.

-

Nucleophilic Substitution: The sulfonyl fluoride group is susceptible to attack by nucleophiles, leading to the formation of sulfonamides (with amines), sulfonate esters (with alcohols), and other derivatives. This reactivity is the cornerstone of its utility in constructing more complex molecules.[3][4]

-

Stability: Sulfonyl fluorides are generally more stable towards hydrolysis than their sulfonyl chloride counterparts.[4] However, prolonged exposure to moisture, especially under basic or acidic conditions, can lead to hydrolysis to the corresponding sulfonic acid. The compound should be stored in a dry environment.

Safety and Handling

While a specific safety data sheet (SDS) for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride is not available, the following precautions, based on related compounds, are strongly recommended:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]

-

Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, strong bases, and strong oxidizing agents.[5]

-

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[5]

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Proposed Experimental Workflow for Synthesis and Characterization

To definitively determine the physical properties of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, a synthetic and characterization workflow is necessary. A plausible synthetic route could involve the conversion of the corresponding sulfonic acid or sulfonyl chloride to the sulfonyl fluoride.

Caption: Proposed workflow for the synthesis and characterization of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride.

Step-by-Step Protocol:

-

Synthesis: The synthesis would likely begin with a suitable precursor such as 5-chloro-3-methylpyridine-2-sulfonic acid or its corresponding sulfonyl chloride. Treatment with a fluorinating agent (e.g., sulfur tetrafluoride or a milder, modern equivalent) would yield the desired sulfonyl fluoride.

-

Workup and Purification: Following the reaction, a standard aqueous workup and extraction with an organic solvent would be performed to isolate the crude product. Purification would then be achieved by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

-

Spectroscopic Confirmation: The purified product would be subjected to a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS) to confirm its structure and purity, comparing the obtained data with the predicted values outlined in this guide.

-

Physical Property Determination: The melting point of the purified solid would be determined using a standard melting point apparatus.

Conclusion

5-Chloro-3-methylpyridine-2-sulfonyl fluoride is a compound with significant potential as a building block in the synthesis of novel chemical entities for drug discovery and other applications. While direct experimental data on its physical properties is currently scarce, this technical guide provides a robust, scientifically-grounded predictive profile based on the known principles of chemistry and data from analogous structures. The information on its predicted properties, reactivity, and handling precautions, along with a proposed workflow for its definitive characterization, is intended to empower researchers to work with this compound safely and effectively.

References

- Sigma-Aldrich. (2025, December 23). Safety Data Sheet.

- CymitQuimica. (n.d.). Pyridine-2-sulfonyl fluoride.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- ChemScene. (n.d.). 5-Chloro-3-nitropyridine-2-sulfonyl fluoride.

- Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion.

- Fisher Scientific. (2011, June 17). Safety Data Sheet.

- The Royal Society of Chemistry. (n.d.). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides.

- Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-FLUORO-3-METHYLPYRIDINE.

- Spiral. (2024, November 13). Unconventional reactivity of sulfonyl fluorides.

- Enamine. (n.d.). PyFluor.

- Fluorochem. (n.d.). 5-Chloro-3-fluoro-2-methylpyridine.

- PubMed. (2018, October 19). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.

Sources

- 1. rsc.org [rsc.org]

- 2. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 878376-35-3: pyridine-2-sulfonyl fluoride | CymitQuimica [cymitquimica.com]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride: Synthesis, Identification, and Characterization

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, a potentially novel pyridine-based sulfonyl fluoride. Due to the apparent absence of a registered CAS number, this document outlines a robust, proposed synthetic pathway, detailed protocols for its synthesis, and a thorough guide to its identification and characterization using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep understanding of this compound's chemistry and analytical profile.

Introduction: The Significance of Pyridine Sulfonyl Fluorides

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs due to their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic systems. The introduction of a sulfonyl fluoride moiety onto a pyridine scaffold introduces a unique reactive handle. Sulfonyl fluorides are notable for their stability compared to other sulfonyl halides, yet they exhibit chemoselective reactivity towards nucleophiles, making them invaluable as covalent inhibitors, chemical probes, and building blocks in "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[1][2] The specific substitution pattern of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride offers a unique combination of electronic and steric properties that could be of significant interest in the design of novel therapeutics and agrochemicals.

Proposed Synthesis of 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride

As of the date of this publication, a CAS number for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride has not been identified in major chemical databases. This suggests the compound may be novel. A reliable synthetic route is therefore proposed, starting from the commercially available 2-amino-5-chloro-3-methylpyridine. The synthesis is a two-step process involving a Sandmeyer-type reaction to generate the intermediate sulfonyl chloride, followed by a halogen exchange to yield the desired sulfonyl fluoride.

Synthesis of the Precursor: 2-Amino-5-chloro-3-methylpyridine

The starting material, 2-amino-5-chloro-3-methylpyridine (CAS 20712-16-7), is commercially available.[3] Should a custom synthesis be required, it can be prepared from 2-aminopyridine through a chlorination reaction.[4]

Step 1: Synthesis of 5-Chloro-3-methylpyridine-2-sulfonyl Chloride via Sandmeyer Reaction

The conversion of an aromatic amine to a sulfonyl chloride via a diazonium salt intermediate is a well-established transformation.[5][6][7][8] The Sandmeyer reaction provides a regiocontrolled method to introduce the chlorosulfonyl group.[9][10]

Reaction Scheme:

Experimental Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-chloro-3-methylpyridine (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.[11] The reaction is exothermic.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Chlorosulfonylation:

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride (0.1 eq). Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until gas evolution ceases.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-chloro-3-methylpyridine-2-sulfonyl chloride.

-

Step 2: Conversion to 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride

The conversion of sulfonyl chlorides to sulfonyl fluorides is typically achieved through a nucleophilic halogen exchange reaction using a fluoride salt.[2][12][13]

Reaction Scheme:

Experimental Protocol:

-

Dissolve the crude 5-chloro-3-methylpyridine-2-sulfonyl chloride in a suitable aprotic solvent such as acetonitrile.

-

Add an excess of potassium fluoride (e.g., 3-5 eq). The use of a phase-transfer catalyst like 18-crown-6 can enhance the reaction rate.[2]

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final 5-Chloro-3-methylpyridine-2-sulfonyl fluoride.

Identification and Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of the synthesized 5-Chloro-3-methylpyridine-2-sulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic protons on the pyridine ring. Due to the substitution pattern, these protons will appear as doublets. The methyl group will appear as a singlet. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chloro and sulfonyl fluoride groups.[14]

Proton Expected Chemical Shift (ppm) Multiplicity Pyridine-H4 7.5 - 8.0 d Pyridine-H6 8.0 - 8.5 d Methyl-H 2.3 - 2.8 s -

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyridine ring carbons are influenced by the substituents.[15][16][17]

Carbon Expected Chemical Shift (ppm) C2 (bearing -SO₂F) 150 - 160 C3 (bearing -CH₃) 135 - 145 C4 125 - 135 C5 (bearing -Cl) 140 - 150 C6 145 - 155 Methyl Carbon 15 - 25 -

¹⁹F NMR Spectroscopy: A single peak is expected for the fluorine atom in the sulfonyl fluoride group. The chemical shift will be characteristic of an Ar-SO₂F moiety.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition (C₆H₅ClFNOS).

-

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) may be used. Key fragmentation patterns to expect include:[18][19]

-

Loss of SO₂F

-

Loss of Cl

-

Fragmentation of the pyridine ring[20]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Absorption Bands: [21][22]

Functional Group Expected Wavenumber (cm⁻¹) Intensity S=O asymmetric stretch 1380 - 1420 Strong S=O symmetric stretch 1180 - 1220 Strong S-F stretch 800 - 850 Strong C=N, C=C (pyridine ring) 1550 - 1600 Medium C-H (aromatic) 3000 - 3100 Medium C-H (methyl) 2850 - 3000 Medium C-Cl stretch 700 - 800 Medium

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride.

Caption: Proposed two-step synthesis of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and identification of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride. The proposed synthetic route, based on well-established chemical transformations, offers a reliable method for accessing this potentially novel compound. The detailed analytical protocols will enable researchers to unambiguously confirm its structure and purity. The unique combination of substituents on the pyridine ring makes this compound a promising candidate for further investigation in drug discovery and materials science.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

-

Sandmeyer reaction. In Wikipedia. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis. [Link]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-733. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. [Link]

- Process for preparing 2-chloro-5-aminomethyl-pyridine.

-

Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first! EurekAlert!. [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(31), 5951–5955. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

-

1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. [Link]

-

Qin, T., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Chemical Communications, 55(43), 6131-6134. [Link]

-

Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

-

Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing. [Link]

-

A Convenient Method for the Synthesis of 5, 6-Disubstituted Pyridine-3-Sulfonyl Chloride. Chemistry & Biology Interface. [Link]

-

An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. [Link]

-

1H-NMR spectra of pyridones I. ResearchGate. [Link]

- A method for preparation of 2-amino-5-chloro-pyridine.

-

Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

- Synthesis method of pyridine-3-sulfonyl chloride.

-

Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Royal Society of Chemistry. [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Semantic Scholar. [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. AZoOptics. [Link]

-

Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]

-

FTIR spectra of pyridine adsorbed on A F-Sn samples with different... ResearchGate. [Link]

-

FTIR spectra of pyridine functionalized Eu 3+-doped YF 3 microcrystals prepared with different fluoride sources. ResearchGate. [Link]

-

FTIR spectrum for Pyridine. ResearchGate. [Link]

-

Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-5-chloro-3-methylpyridine | CAS 20712-16-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cbijournal.com [cbijournal.com]

- 11. benchchem.com [benchchem.com]

- 12. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. azooptics.com [azooptics.com]

- 22. notes.fluorine1.ru [notes.fluorine1.ru]

A Guide to the Stability and Storage of 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, a key reagent in contemporary drug discovery and chemical biology. As a sulfonyl fluoride, this compound exhibits a unique balance of stability and reactivity, making a thorough understanding of its handling imperative for its effective use in research and development. This document synthesizes information from safety data sheets of analogous compounds, academic literature on heteroaromatic sulfonyl halide stability, and established principles of chemical reactivity to offer field-proven insights for researchers, scientists, and drug development professionals.

Chemical Profile and Structure

5-Chloro-3-methylpyridine-2-sulfonyl fluoride belongs to the class of heteroaromatic sulfonyl fluorides. These compounds have gained significant traction due to their participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for forging robust connections in complex molecular architectures.[1] The inherent stability of the sulfonyl fluoride group, compared to its sulfonyl chloride counterpart, makes it a favored electrophile in many synthetic applications.[2] However, the pyridine core and its substituents introduce specific considerations for stability.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₅ClFNOS |

| Molecular Weight | 209.63 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many organic solvents |

Below is the two-dimensional structure of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride.

Caption: 2D Structure of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride

Core Stability Analysis: A Tale of Two Moieties

The overall stability of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride is a function of both the sulfonyl fluoride group and the substituted pyridine ring.

The Sulfonyl Fluoride Group:

Sulfonyl fluorides are renowned for their thermodynamic stability.[1] They are generally resistant to reduction and thermolysis.[1] This robustness stems from the strong sulfur-fluorine bond. Unlike sulfonyl chlorides, which can be prone to a wider range of nucleophilic attacks, sulfonyl fluorides react more chemoselectively, primarily at the sulfur center.[1] This predictable reactivity is a cornerstone of SuFEx chemistry.

The Pyridine Ring:

The stability of heteroaromatic sulfonyl halides is significantly influenced by the nature of the heterocyclic ring. A comprehensive study on the stability of over 200 such compounds revealed several key decomposition pathways.[2] For pyridine derivatives, hydrolysis by trace amounts of water is a common degradation route.[2] The position of the sulfonyl group on the ring also plays a crucial role in determining the dominant degradation pathway.

Key Factors Influencing Stability

Several environmental factors can compromise the integrity of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride. Based on data from analogous compounds and general chemical principles, the following are the most critical:

-

Moisture: This is the most significant threat to the stability of this compound. Sulfonyl fluorides can undergo hydrolysis to the corresponding sulfonic acid, liberating hydrogen fluoride gas in the process. This reaction is often catalyzed by the basic nitrogen of the pyridine ring. The Safety Data Sheet for the analogous Pyrimidine-2-sulfonyl Fluoride explicitly warns that it "Decomposes in contact with water and liberates toxic gases". Therefore, stringent protection from moisture is paramount.

-

Temperature: Elevated temperatures can accelerate the rate of decomposition reactions, including hydrolysis. While sulfonyl fluorides are generally stable to thermolysis, prolonged exposure to heat should be avoided.[1] For long-term storage, refrigeration is recommended to minimize any potential thermal degradation.

-

Incompatible Materials: Strong oxidizing agents and strong acids or bases should be avoided.[3] The pyridine nitrogen can be protonated by strong acids, potentially altering the reactivity and stability of the molecule.

Recommended Storage and Handling Protocols

To ensure the long-term viability of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, the following storage and handling procedures are recommended. These are based on best practices for hygroscopic and reactive chemical reagents.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator)[4] | To slow down potential degradation pathways. |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent exposure to atmospheric moisture. |

| Container | Tightly sealed, original container[5] | To minimize contact with air and moisture. |

| Location | Cool, dry, and well-ventilated area[3][5] | To ensure a stable external environment. |

| Segregation | Store away from incompatible materials (e.g., strong oxidizing agents, acids, bases)[3] | To prevent accidental reactions. |

Experimental Protocol: Handling and Aliquoting

This protocol outlines a self-validating system for handling the compound to maintain its integrity.

-

Preparation:

-

Move the sealed container of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride from the refrigerator to a desiccator and allow it to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Ensure a dry, inert atmosphere is available, either in a glovebox or via a Schlenk line.

-

-

Inert Atmosphere Transfer:

-

If using a glovebox, perform all manipulations within the inert atmosphere.

-

If using a Schlenk line, carefully open the container under a positive pressure of inert gas.

-

-

Aliquoting:

-

Use clean, dry spatulas and vials.

-

Quickly weigh the desired amount of the compound into a pre-tared vial.

-

Immediately and tightly seal the new vial.

-

-

Resealing and Storage:

-

Securely reseal the main container, ensuring the cap is tight. Consider wrapping the cap with parafilm for an extra barrier against moisture.

-

Return the main container and any aliquots to the refrigerator for storage.

-

Potential Degradation Pathway: Hydrolysis

The most probable degradation pathway for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride in the presence of water is hydrolysis of the sulfonyl fluoride group to a sulfonic acid.

Sources

Unlocking the Next Wave of Innovation: A Guide to Novel Research Areas in Sulfonyl Fluoride Chemistry

Foreword: Beyond the Warhead – The Expanding Chemical Universe of the S(VI)-F Moiety

The sulfonyl fluoride group, once primarily relegated to the niche of serine protease inhibitors, has undergone a remarkable renaissance. Its unique combination of stability and context-dependent reactivity has positioned it as a "privileged" electrophile in modern chemistry.[1][2] The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has further catapulted this functional group to the forefront of innovation, with applications spanning drug discovery, chemical biology, and materials science.[3][4][5]

This guide is designed for the forward-thinking researcher. It moves beyond a review of established applications to illuminate the fertile, underexplored territories where novel sulfonyl fluoride compounds are poised to make the greatest impact. We will dissect the fundamental reactivity of the S(VI)-F bond, explore its potential in targeting the "undruggable" proteome, envision its role in constructing next-generation materials, and discuss its synergy with cutting-edge technologies. This is not merely a summary of the known; it is a roadmap to the future of sulfonyl fluoride chemistry.

Section 1: Deepening Mechanistic Understanding: The Foundation for Rational Design

While the utility of sulfonyl fluorides is well-established, a granular, predictive understanding of their reactivity remains a key area for foundational research. The decision to employ a sulfonyl fluoride warhead is often empirical; the next leap forward will be driven by predictive, mechanism-based design.

The Protein Microenvironment's Influence on Reactivity

A sulfonyl fluoride's reactivity is not an intrinsic constant but is exquisitely modulated by its local environment. The canonical mechanism involves a nucleophilic attack on the electrophilic sulfur center. However, the energy barrier to this reaction is significantly lowered within a protein's binding pocket through a precise arrangement of hydrogen-bond donors, hydrophobic contacts, and electrostatic interactions.[6] An agnostic screening of simple sulfonyl fluorides identified potent and highly selective inhibitors of human neutrophil elastase (hNE), demonstrating that the protein's folded architecture creates a unique "SuFEx catalysis environment" that is absent when the protein is denatured.[7]

Potential Research Area:

-

Computational and Biophysical Elucidation: Combine deep learning-based structural prediction with quantum mechanics/molecular mechanics (QM/MM) simulations to model the transition state of the S(VI)-F bond activation by specific amino acid constellations. This will allow for the in silico prediction of which protein targets are most susceptible to covalent modification by a given sulfonyl fluoride scaffold.

-

Development of Environment-Sensing Probes: Design sulfonyl fluoride probes that incorporate environmentally sensitive fluorophores. Changes in the fluorescence lifetime or emission spectra upon covalent binding could provide real-time data on the polarity and electrostatic nature of the binding pocket, offering invaluable insights for inhibitor design.

Expanding the Nucleophilic Palette

The true power of sulfonyl fluorides lies in their ability to covalently modify a broad range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, histidine, and cysteine.[1][2] This versatility distinguishes them from traditional covalent warheads, such as acrylamides, which primarily target the often-rare cysteine residue.[8][9] This expands the druggable proteome by providing more opportunities to achieve covalent engagement.[8]

Potential Research Area:

-

Systematic Kinetic Profiling: There is a critical need for a comprehensive, quantitative dataset detailing the second-order rate constants of a standardized panel of sulfonyl fluorides against all nucleophilic amino acids under various pH and solvent conditions. This would create a "reactivity matrix" to guide the rational selection of warheads for specific targets.

-

Targeting Atypical Nucleophiles: Investigate the potential for sulfonyl fluorides to react with less common or post-translationally modified nucleophiles, such as phosphoserine, selenocysteine, or the N-terminus of proteins. Success in this area would open up entirely new classes of proteins to covalent targeting.

Table 1: Reactivity of Sulfonyl Fluorides with Proteinogenic Nucleophiles

| Amino Acid | Nucleophilic Group | Stability of Adduct | Key Considerations |

| Serine | Hydroxyl (-OH) | High | Reactivity is highly context-dependent, often requiring activation by a catalytic triad.[10][11] |

| Threonine | Hydroxyl (-OH) | High | Similar to serine, but often less reactive due to steric hindrance. |

| Tyrosine | Phenolic Hydroxyl | High | Reactivity is enhanced by proximity to basic residues (Lys, His, Arg) that facilitate deprotonation.[10][12] |

| Lysine | Epsilon-Amine (-NH₂) | High | Reactivity is pH-dependent and requires an accessible, unprotonated amine.[13] |

| Histidine | Imidazole Ring | Variable | Adducts can be labile, but play a role in transient interactions or can be stabilized by the protein environment.[11] |

| Cysteine | Thiol (-SH) | Unstable | The resulting S-S bond is often unstable, making sulfonyl fluorides generally unsuitable for sustained cysteine targeting.[13] |

Section 2: Next-Generation Covalent Probes and Therapeutics

The unique reactivity profile of sulfonyl fluorides makes them ideal for developing sophisticated chemical tools and novel therapeutics that can overcome the limitations of traditional reversible inhibitors.

Activatable Probes and Condition-Specific Inhibitors

A significant challenge in covalent drug design is minimizing off-target effects. A promising research frontier is the development of "pro-warheads" or activatable probes, where the sulfonyl fluoride's reactivity is masked until it reaches a specific biological environment.

Potential Research Area:

-

Redox-Activated Probes: Design sulfonyl fluoride compounds containing a functional group that can be reduced or oxidized in a specific cellular compartment (e.g., the hypoxic environment of a tumor). For example, a nitroaryl group could be reduced to an electron-donating amino group, increasing the electrophilicity of a distally-placed sulfonyl fluoride.

-

Enzyme-Cleavable Probes: Mask the sulfonyl fluoride's reactivity by incorporating it into a larger molecule that is a substrate for a disease-relevant enzyme (e.g., a protease or phosphatase). Enzymatic cleavage would then unmask the reactive warhead in the immediate vicinity of the target protein.

Covalent Targeting of Non-Protein Biomolecules

The principles of SuFEx chemistry are not limited to the proteome. The reactive nature of the S(VI)-F bond can be harnessed to form stable linkages with other key biological macromolecules.

Potential Research Area:

-

Targeting RNA: The 2'-hydroxyl group of ribose in RNA is a potential nucleophile for reaction with sulfonyl fluorides. Research into designing sulfonyl fluoride-containing small molecules that can selectively bind to and covalently modify structured RNA motifs (e.g., hairpins, quadruplexes) could pave the way for a new class of therapeutics for diseases driven by pathogenic RNA.[9][10]

-

Modifying Carbohydrates: The hydroxyl groups on carbohydrates are also potential targets. Developing sulfonyl fluoride probes that can selectively label specific glycans on the cell surface could be a powerful tool for studying glycosylation and its role in disease, or for developing targeted drug delivery systems.[9][10]

Workflow for Novel Covalent Inhibitor Discovery

The development of a novel sulfonyl fluoride-based covalent inhibitor requires a systematic, multi-disciplinary approach. The workflow below outlines a self-validating system for moving from target identification to a validated covalent probe.

Experimental Protocol 1: Chemoproteomic Identification of Novel Targets

-

Probe Synthesis: Synthesize an alkyne- or azide-functionalized, broadly reactive sulfonyl fluoride probe (e.g., an aryl sulfonyl fluoride).

-

Cell Lysate Labeling: Incubate the probe with a complex proteome (cell or tissue lysate) to allow for covalent modification of accessible targets. Include a control group treated with a vehicle (e.g., DMSO).

-

Click Chemistry Conjugation: Use copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-functionalized probe-protein conjugates.

-

Enrichment: For biotin-tagged proteins, use streptavidin-coated beads to enrich the covalently modified proteins from the lysate.

-

On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the sulfonyl fluoride probe.

-

Data Analysis: Compare the protein hits from the probe-treated sample to the control to identify specific targets. Subsequent analysis can pinpoint the exact site of modification on the target protein.

Caption: Workflow for identifying novel protein targets using a sulfonyl fluoride probe.

Section 3: Innovations in Materials Science via SuFEx Chemistry

The reliability and orthogonality of the SuFEx reaction make it an exceptionally powerful tool for polymer synthesis and materials functionalization.[5][14] The resulting sulfate and sulfonate linkages are highly stable, offering an alternative to traditional connective chemistries.

High-Performance Polysulfates and Polysulfonates

SuFEx allows for the rapid assembly of high-molecular-weight polymers from simple, modular building blocks.[3] The robustness of the S-O linkage imparts excellent chemical and thermal stability to the resulting materials.

Potential Research Area:

-

Developing Novel Monomers: The vast majority of SuFEx polymerization has utilized commercially available bisphenols and other simple di-nucleophiles. A key research area is the design and synthesis of novel, complex monomers containing multiple nucleophilic sites or other functional groups (e.g., photo-responsive elements, conductive moieties). This will enable the creation of polymers with precisely tailored and advanced properties, such as self-healing capabilities or stimuli-responsiveness.

-

SuFEx in 3D Printing: Explore the use of SuFEx chemistry to create novel resins for stereolithography (SLA) or other 3D printing technologies. The efficiency of the SuFEx reaction could allow for rapid curing times and the creation of highly cross-linked, chemically resistant polymer networks.

Functional Surface Coatings

The ability to covalently attach sulfonyl fluoride-containing molecules to surfaces provides a powerful method for creating functionalized materials.

Potential Research Area:

-

Bio-inert and Bio-active Surfaces: Graft polysulfates or sulfonyl fluoride-terminated polymers onto the surfaces of medical implants or biosensors. The resulting coatings could be designed to resist biofouling or, conversely, to present specific ligands that promote targeted cell adhesion.

-

"Clickable" Surfaces: Create surfaces rich in pendant sulfonyl fluoride groups. These "activated" surfaces can then be used as a platform for the subsequent, modular attachment of a wide variety of molecules (e.g., catalysts, enzymes, nanoparticles) through the SuFEx reaction, enabling the rapid prototyping of functional materials.

Caption: Modular synthesis of polysulfates via SuFEx click chemistry.

Section 4: Synergies with Emerging Technologies

The full potential of sulfonyl fluoride chemistry will be realized through its integration with other transformative technologies, such as artificial intelligence and high-throughput automation.

AI and Machine Learning-Driven Design

The complexity of designing a sulfonyl fluoride ligand that is both potent and selective for its target is an ideal challenge for machine learning (ML) algorithms.

Potential Research Area:

-

Predictive Reactivity Models: Train ML models on the comprehensive kinetic and proteomic datasets proposed in Section 1. Such a model could predict the likelihood of a novel sulfonyl fluoride compound reacting with off-target proteins, enabling researchers to prioritize the synthesis of more selective candidates.[15]

-

Generative Design of Covalent Inhibitors: Use generative ML models to design novel molecular scaffolds that optimally position a sulfonyl fluoride warhead within a target's binding pocket. By training the model on known protein-ligand structures and reactivity data, it can generate entirely new chemical matter with a high probability of covalent engagement.

High-Throughput Synthesis and Screening

The modularity of SuFEx chemistry is perfectly suited for high-throughput and automated platforms.[4] This synergy allows for the rapid creation and evaluation of large libraries of novel compounds.

Potential Research Area:

-

Automated SuFEx Platforms: Develop fully automated synthesis platforms that can perform multidimensional SuFEx reactions in microtiter plates.[4] By combining a library of nucleophilic building blocks with a set of S(VI)-F hubs (e.g., SO₂F₂, ethenesulfonyl fluoride), thousands of unique compounds can be generated and screened directly in biological assays without the need for purification.[4] This approach dramatically accelerates the hit-to-lead process in drug discovery.

Conclusion

The sulfonyl fluoride moiety is far more than a simple electrophilic warhead; it is a versatile and powerful functional group that is driving innovation across the chemical sciences. The potential research areas outlined in this guide—from fundamental mechanistic studies and the development of next-generation covalent therapeutics to the creation of novel materials and the integration with AI—represent the cutting edge of the field. For researchers and drug development professionals, the message is clear: the exploration of the sulfonyl fluoride's unique chemical space is a journey rich with opportunity and transformative potential.

References

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). Chinese Chemical Letters.

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

- Iqbal, S. A., et al. (2018). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. Journal of Fluorine Chemistry.

- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl

- SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). EurekAlert!.

- Recent Advances in Developing Radical Methods for the Synthesis of Aliph

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.

- Kelly, M. J., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.

- Li, G., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing).

- Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. (2021). PubMed.

- Sulfur Fluoride Exchange (SuFEx). (n.d.). Monash University.

- Zheng, Q., et al. (2019). Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. Synfacts.

- Sulfonyl Fluoride Probes. (n.d.). Jena Bioscience.

- Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- Recent Advances in Developing Radical Methods for the Synthesis of Aliphatic Sulfonyl Fluorides. (2024).

- Witte, M. D., et al. (2013).

- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). RSC Publishing.

- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). MDPI.

- Enhancing the Selectivity of Sulfamoyl Fluoride Probes. (n.d.). Benchchem.

- Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology. (n.d.). Benchchem.

- Covalent inhibitors containing sulfonyl fluoride moieties. (n.d.).

- Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.

- Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). European Journal of Organic Chemistry.

- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (n.d.). RSC Advances.

- Jones, L. H., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.

- Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.

- Advances in the construction of diverse SuFEx linkers. (2023).

- A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III)

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Semantic Scholar.

- Zhong, T., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.

- Applications of Sulfonyl Fluorides. (2025).

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry.

- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing.

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC.

- Willis, M. C. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. RSC Publishing.

Sources

- 1. scispace.com [scispace.com]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. pnas.org [pnas.org]

- 8. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Reaction of 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride with Primary Amines

[1]

Introduction & Scientific Context

The sulfonyl fluoride moiety has re-emerged as a "privileged" electrophile in medicinal chemistry, largely driven by the development of SuFEx (Sulfur-Fluoride Exchange) click chemistry.[3][4] Unlike their sulfonyl chloride counterparts, which are moisture-sensitive and prone to rapid hydrolysis, heteroaryl sulfonyl fluorides like 5-Chloro-3-methylpyridine-2-sulfonyl fluoride (1) offer a unique balance of stability and reactivity.[1]

Why This Scaffold?

-

Stability: The S(VI)–F bond is highly resistant to reduction and hydrolysis under neutral conditions, allowing for easier handling and storage compared to the corresponding sulfonyl chloride.

-

Electronic Tuning: The 5-chloro substituent exerts an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the sulfur center.[1]

-

Steric Tuning: The 3-methyl group, positioned ortho to the sulfonyl group, provides steric bulk. While this enhances the metabolic stability of the resulting sulfonamide (blocking rotational freedom), it also imposes a kinetic barrier during synthesis, often requiring optimized thermal activation compared to unsubstituted pyridine-2-sulfonyl fluorides (PyFluor).

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center.

-

Nucleophilic Attack: The primary amine lone pair attacks the sulfur atom. The pyridine nitrogen (N1) can assist by stabilizing the transition state or, in some cases, acting as a local base, although external base is required to drive the reaction to completion.

-

Elimination: Fluoride (F⁻) is a tight leaving group. The reaction is driven by the formation of a stable sulfonamide bond and the scavenging of HF by the base (e.g., DIPEA or TEA).

Caption: Mechanistic pathway highlighting the interplay between the nucleophilic attack and the specific steric/electronic modulation of the pyridine scaffold.

Experimental Protocol

Materials & Reagents[1][4][5][6][7][8][9]

-

Substrate: 5-Chloro-3-methylpyridine-2-sulfonyl fluoride (1.0 equiv).[1]

-

Nucleophile: Primary Amine (1.1 – 1.2 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv). -

Solvent: Dichloromethane (DCM) (anhydrous preferred) or Tetrahydrofuran (THF).

-

Additives (Optional): DMAP (0.1 equiv) if reaction is sluggish.

Standard Operating Procedure (SOP)

Step 1: Reaction Setup[1][5]

-

Equip a clean, dry reaction vial or round-bottom flask with a magnetic stir bar.

-

Dissolve 5-Chloro-3-methylpyridine-2-sulfonyl fluoride (1.0 equiv) in DCM (concentration ~0.2 M).

-

Note: If the sulfonyl fluoride is a solid, ensure it is fully dissolved. If liquid, weigh by density or syringe.

-

-

Add the Base (DIPEA, 2.5 equiv) to the stirring solution.

-

Add the Primary Amine (1.1 equiv) dropwise or in one portion.

-

Exotherm Check: The reaction is generally mild, but for highly reactive amines (e.g., benzylamine), a slight exotherm may occur.

-

Step 2: Reaction Monitoring & Optimization[1]

-

Stir the mixture at Room Temperature (20–25 °C) .

-

Monitor by TLC/LCMS after 1 hour.

-

Target Mass:

. -

Observation: If starting material persists after 4 hours, the 3-methyl steric hindrance is likely slowing the attack.

-

-

Optimization (if incomplete):

-

Heat to 40–50 °C (refluxing DCM or switching to THF/MeCN).

-

Add DMAP (10 mol%) as a nucleophilic catalyst.

-

Step 3: Workup & Purification[1]

-

Quench: Dilute the reaction mixture with DCM and add 1M HCl or saturated NH₄Cl solution.

-

Purpose: This protonates unreacted amine and removes the DIPEA/Pyridine byproducts into the aqueous layer.

-

Caution: Sulfonamides are generally stable to acid washes, but avoid prolonged exposure if the amine moiety is acid-sensitive.

-

-

Extraction: Separate phases. Extract the aqueous layer 2x with DCM.

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purification:

-

The crude product is often high purity (>90%).

-

If necessary, purify via Flash Column Chromatography (SiO₂).[5]

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0–50% EtOAc).

-

Data Presentation: Optimization Matrix

Use this table to guide your condition screening.

| Parameter | Condition A (Standard) | Condition B (Steric Challenge) | Condition C (High Throughput) |

| Solvent | DCM | THF or MeCN | DMSO or DMF |

| Base | DIPEA (2.5 eq) | TEA (3.0 eq) + DMAP (0.1 eq) | K₂CO₃ (3.0 eq) |

| Temp | 25 °C | 50–60 °C | 60–80 °C |

| Time | 2–4 Hours | 4–16 Hours | 1–2 Hours |

| Use Case | Reactive aliphatic amines | Anilines or bulky amines | Library synthesis |

Workflow Diagram

Caption: Step-by-step decision tree for the synthesis, emphasizing the thermal override for sterically hindered substrates.

Troubleshooting & Expert Insights

The "3-Methyl" Effect

The 3-methyl group is the critical variable in this protocol.[1] While it does not prevent the reaction, it significantly increases the activation energy compared to unsubstituted PyFluor.

-

Symptom: Reaction stalls at ~50% conversion at RT.

-

Solution: Do not add more amine immediately. Increase temperature to 50°C first. The steric bulk protects the sulfonyl center from hydrolysis, so heating is generally safe.

Competing Reactions

-

Hydrolysis: Rare in DCM/DIPEA, but possible in aqueous biphasic conditions if pH > 10. Keep conditions anhydrous if possible.

-

Deoxyfluorination: Pyridine-2-sulfonyl fluorides are known reagents for converting alcohols to fluorides (PyFluor reagent).[1][6] If your primary amine substrate contains a primary or secondary alcohol , there is a risk of competing deoxyfluorination.

-

Mitigation: Run the reaction at the lowest possible temperature (0°C -> RT) and strictly control stoichiometry. Sulfonylation of the amine is kinetically faster than alcohol activation, but selectivity drops with heat.

-

Safety Considerations

-

HF Generation: The leaving group is Fluoride. Upon workup with acid or silica, HF equivalents can be generated. While the scale is usually small, always handle crude mixtures in a fume hood and wear appropriate PPE (gloves/goggles).

-

Glassware: Standard borosilicate glass is acceptable for these reactions as the concentration of free HF is negligible in the presence of base.

References

-

Sharpless, K. B., et al. (2014).[3][7] "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition. Describes the foundational chemistry of sulfonyl fluorides as click reagents.

-

Nielsen, M. K., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[6] Journal of the American Chemical Society. Provides context on the reactivity of the pyridine-2-sulfonyl fluoride core.

-

Chemical Building Blocks. (2024). Catalog entries for "5-Chloro-3-methylpyridine-2-sulfonyl fluoride" confirming commercial availability for SAR studies.[1]

-

Faulkner, D., et al. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts. Review of stability and synthesis of heteroaryl sulfonyl fluorides.

Sources

- 1. 1785296-79-8|3-Methylpyridine-2-sulfonyl fluoride|BLD Pharm [bldpharm.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Installation of -SO2F groups onto primary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

5-Chloro-3-methylpyridine-2-sulfonyl fluoride in the synthesis of covalent inhibitors.

Application Note: 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride in Targeted Covalent Inhibitor Design

Abstract

This technical guide details the utility of 5-chloro-3-methylpyridine-2-sulfonyl fluoride as a privileged scaffold for designing targeted covalent inhibitors (TCIs). Unlike traditional acrylamides that target cysteine, sulfonyl fluorides (SFs) utilize Sulfur-Fluoride Exchange (SuFEx) chemistry to target Tyrosine, Lysine, Serine, and Histidine residues. This specific heteroaryl scaffold offers a unique balance of electronic activation (via the pyridine core and 5-Cl substituent) and steric tuning (3-Me group), making it an ideal "sleeping beauty" warhead—inert in solution but highly reactive within a specific protein binding pocket.

Introduction: The SuFEx Paradigm

The resurgence of covalent inhibition has moved beyond cysteine-targeting acrylamides. SuFEx, pioneered by K. Barry Sharpless, exploits the unique stability-reactivity profile of the S(VI)-F bond.[1] The sulfonyl fluoride group is resistant to hydrolysis and reduction (unlike sulfonyl chlorides) but undergoes rapid exchange with nucleophiles when activated by the local protein environment (e.g., H-bonding to the sulfonyl oxygens or fluoride stabilization by the oxyanion hole).

Why 5-Chloro-3-methylpyridine-2-sulfonyl fluoride?

-

Pyridine Core: The nitrogen atom at the 2-position (ortho to the sulfonyl group) can function as an intramolecular base or H-bond acceptor, potentially assisting in the deprotonation of the target nucleophile (e.g., Tyrosine phenol).

-

5-Chloro Substituent: An electron-withdrawing group (EWG) that inductively destabilizes the S-F bond, increasing the electrophilicity of the sulfur center compared to unsubstituted pyridine analogs.

-

3-Methyl Group: Provides steric bulk that restricts rotational freedom, potentially locking the warhead into a bioactive conformation and improving selectivity by preventing access to sterically hindered non-target nucleophiles.

Chemical Rationale & Mechanism

The mechanism of action relies on the specific recognition of the inhibitor by the protein, bringing the SO2F warhead into proximity with a nucleophilic side chain.

Diagram 1: SuFEx Mechanism of Action

Caption: The reaction trajectory from reversible binding to irreversible covalent modification via a pentacoordinate sulfur transition state.

Experimental Protocols

Protocol A: Synthesis of the Warhead Scaffold

Objective: Synthesis of 5-chloro-3-methylpyridine-2-sulfonyl fluoride from the corresponding thiol.

Reagents:

-

5-Chloro-3-methylpyridine-2-thiol (Starting Material)

-

Sodium Hypochlorite (NaOCl, 10-13% active chlorine)

-

Potassium Bifluoride (KHF2)

-

Acetonitrile (MeCN), Water, Ethyl Acetate.

Step-by-Step Methodology:

-

Oxidative Chlorination (In Situ):

-

Dissolve 5-chloro-3-methylpyridine-2-thiol (1.0 equiv) in MeCN/Water (1:1 v/v) at 0°C.

-

Add conc. HCl (2.0 equiv) to acidify.

-

Dropwise add NaOCl (3.5 equiv) while maintaining temperature <5°C. Caution: Exothermic.

-

Stir for 30 mins. The formation of the sulfonyl chloride intermediate can be monitored by TLC (non-polar spot).

-

Note: Do not isolate the unstable sulfonyl chloride if possible.

-

-

Fluoride Exchange (The "Sharpless" Method):

-

To the reaction mixture (still at 0°C), add a saturated aqueous solution of KHF2 (4.0 equiv).

-

Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 2-4 hours.

-

Monitor: LC-MS will show the mass of the sulfonyl fluoride [M+H]+. The chloride mass will disappear.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

-

Dry organic layer over MgSO4.

-

Concentrate under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/EtOAc). Note: Sulfonyl fluorides are generally stable on silica, unlike chlorides.

-

Protocol B: Late-Stage Functionalization (Library Generation)

Objective: Attaching the warhead to a ligand via Suzuki Coupling at the 5-Cl position.

Critical Insight: The SO2F group is remarkably stable to Pd-catalyzed cross-coupling conditions, provided strong nucleophilic bases (like hydroxide) are avoided or used carefully.

Reagents:

-

5-Chloro-3-methylpyridine-2-sulfonyl fluoride (Warhead)

-

Aryl Boronic Acid (Ligand/Core)

-

Pd(dppf)Cl2 (Catalyst, 5 mol%)

-

K3PO4 (Base, 2.0 equiv) - Anhydrous is preferred to minimize hydrolysis.

-

1,4-Dioxane (Dry).

Methodology:

-

In a glovebox or under Argon, combine the Warhead (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2, and K3PO4 in dry 1,4-Dioxane.

-

Heat to 80°C for 4-12 hours.

-

QC Check: Monitor for hydrolysis of SO2F to Sulfonic Acid (SO3H). If hydrolysis is observed (>10%), switch base to CsF or reduce water content strictly.

-

Filter through Celite, concentrate, and purify via Prep-HPLC (using Formic Acid modifier, avoid high pH buffers).

Validation & Characterization

Data Table 1: Comparative Reactivity Profile

| Parameter | Sulfonyl Chloride (-SO2Cl) | Sulfonyl Fluoride (-SO2F) | 5-Cl-3-Me-Py-SO2F |

| Water Stability | Low (Hydrolyzes minutes/hours) | High (Stable days/weeks) | High |

| Plasma Stability | Very Low | High | High |

| Reactivity | Non-specific (reacts with all nucleophiles) | Context-Specific (SuFEx) | Tuned (Activated by Pyridine N) |

| Target Residues | Cys, Lys, His, Tyr, N-term | Tyr, Lys, His, Ser | Tyr (Preferred), Lys |

Protocol C: Intact Protein Mass Spectrometry

Objective: Confirm covalent labeling of the target protein.

-

Incubation: Incubate Protein (10 µM) with Inhibitor (10-100 µM) in PBS (pH 7.4) for 1, 4, and 24 hours at 37°C.

-

Quenching: No quenching needed for MS, but can dilute into 0.1% Formic Acid.

-

Analysis: LC-MS (Q-TOF or Orbitrap). Deconvolute the raw charge envelope.

-

Success Criteria:

-

Observation of mass shift: + [MW of Inhibitor - 20 Da] .

-

Explanation: The loss of HF (20 Da) indicates the formation of the sulfonate/sulfonamide bond.

-

Example: If Inhibitor MW = 300, Protein Adduct = Protein + 280.

-

Workflow Visualization

Diagram 2: Experimental Workflow for Probe Development

Caption: Step-by-step workflow from raw material to validated covalent probe.

Troubleshooting & Expert Tips

-

Issue: Hydrolysis during Synthesis.

-

Cause: High pH or prolonged exposure to water during the chloride-to-fluoride exchange.

-

Solution: Ensure the KHF2 solution is saturated (high F- concentration drives the equilibrium). Maintain pH ~7.0-7.5 during workup.

-

-

Issue: No Covalent Adduct on Protein.

-

Cause: The "Sleeping Beauty" is too sleepy. The warhead is not positioned correctly near a nucleophile.

-

Solution: The 5-Cl-3-Me-Py scaffold is rigid. Try removing the 3-Methyl group to increase rotational freedom, or switch the attachment point on the ligand to alter the vector.

-

-

Issue: Non-Specific Binding.

-

Cause: The inhibitor is acting as a "pan-assay interference compound" (PAINS) or the warhead is too reactive (rare for SO2F).

-

Solution: Perform a competition assay with a non-reactive analog (replace SO2F with SO2Me). If potency remains identical, the inhibition is likely non-covalent.

-

References

-

Dong, J., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition. Link

-

Narayanam, M. K., et al. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

-

Jones, L. H. (2018). SuFEx Chemistry in Chemical Biology. ACS Chemical Biology. Link

-

Grimster, N. P., et al. (2020). Aromatic Sulfonyl Fluorides for Covalent Inhibition of Proteins.[3][4][5][6][7] Journal of Medicinal Chemistry. Link

-

Baranczak, A., et al. (2017). A Library of Sulfonyl-Fluoride Probes for Kinase Selectivity Profiling. Journal of the American Chemical Society. Link

Sources

- 1. ccspublishing.org.cn [ccspublishing.org.cn]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploring Covalent Bond Formation at Tyr‐82 for Inhibition of Ral GTPase Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyridinesulfonyl Fluorides: A Guide to Safe Handling and Disposal

Introduction: The Duality of Pyridinesulfonyl Fluorides

Pyridinesulfonyl fluorides, including prominent reagents like 2-pyridinesulfonyl fluoride (PyFluor), have emerged as powerful tools in modern organic synthesis.[1] Their unique combination of stability and reactivity makes them valuable for a range of transformations, most notably the deoxyfluorination of alcohols and their participation in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[2][3] Unlike historically problematic reagents such as diethylaminosulfur trifluoride (DAST), many pyridinesulfonyl fluorides offer superior thermal stability, tolerance to air and moisture, and enhanced chemoselectivity, which simplifies purification and improves safety.[1][4]

However, this utility is predicated on their inherent reactivity. The sulfonyl fluoride moiety is a potent electrophile, designed to react with nucleophiles.[5] This reactivity, if not properly managed, poses significant hazards. These compounds are often classified as corrosive and can cause severe skin burns and eye damage.[6] Inhalation or ingestion can be harmful, and hydrolysis, particularly under basic or acidic conditions, can release hazardous byproducts.[5][6] Therefore, a comprehensive understanding of their properties and strict adherence to safety protocols are not merely best practices—they are prerequisites for their use in any research or development setting.

This guide provides a detailed framework for the safe handling, storage, and disposal of pyridinesulfonyl fluorides, grounded in an understanding of their chemical nature. It is designed to empower researchers, scientists, and drug development professionals to harness the synthetic potential of these reagents while upholding the highest standards of laboratory safety.

Hazard Assessment and GHS Classification

Understanding the specific hazards associated with pyridinesulfonyl fluorides is the foundation of safe laboratory practice. While different derivatives may have unique properties, the general hazard profile is summarized below. Always consult the Safety Data Sheet (SDS) for the specific reagent in use.

Table 1: GHS Hazard Identification for a Representative Pyridinesulfonyl Fluoride

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Corrosive to Metals | Warning | H290: May be corrosive to metals. | |

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[6] | |

| Skin Corrosion / Irritation | Danger | H314: Causes severe skin burns and eye damage.[6][7][8] | |

| Serious Eye Damage | Danger | H318: Causes serious eye damage.[8] | |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[6][8] |

Causality Behind the Hazards: The primary hazard stems from the electrophilic nature of the sulfur(VI) center, making it susceptible to attack by biological nucleophiles found in skin, eyes, and mucous membranes. Hydrolysis of the S-F bond can produce hydrofluoric acid (HF) or fluoride ions, which pose a severe and insidious health threat, causing deep tissue damage and systemic toxicity by interfering with calcium metabolism.[9][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of pyridinesulfonyl fluorides, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.[9][11]

-

Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station are required in the immediate work area.[7][12]

-

Ventilation: Work should always be conducted in a well-ventilated laboratory.[11][13]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following table outlines the minimum required PPE.[14][15]

Table 2: Required Personal Protective Equipment (PPE)

| Body Part | Required PPE | Specifications and Rationale |

| Eyes/Face | Chemical safety goggles and a face shield. | Goggles must be tight-fitting to protect against splashes. A face shield provides an additional layer of protection for the entire face and is crucial when handling larger quantities or during transfers.[14][16] |

| Hands | Chemical-resistant gloves (double-gloving recommended). | Neoprene or butyl rubber gloves are recommended. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. Always inspect gloves for integrity before use.[9][14] |

| Body | Flame-resistant lab coat. | A fully buttoned lab coat protects against minor splashes. For larger-scale operations, a chemical-resistant apron or suit is advised.[14][15] |

| Feet | Closed-toe shoes. | Shoes must be made of a non-porous, chemical-resistant material.[14][17] |

| Respiratory | As needed, based on risk assessment. | For routine handling in a fume hood, respiratory protection is typically not required. However, in case of a large spill or ventilation failure, a respirator with a cartridge for acid gases and vapors is necessary.[14] |

Standard Operating Protocol: Handling and Use

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures experimental integrity.

Preparation and Inert Atmosphere

-

Designate a Work Area: Clearly demarcate the area within the fume hood where the reagent will be handled.[9]

-

Assemble Glassware: Ensure all glassware is dry and free of contaminants. While many pyridinesulfonyl fluorides are more moisture-tolerant than older reagents, an inert atmosphere (e.g., nitrogen or argon) is still recommended for most applications to prevent slow hydrolysis and ensure reproducibility.

-

Gather Materials: Have all necessary solvents, reagents, and quenching solutions prepared and readily accessible within the fume hood before opening the primary reagent container.

Weighing and Transfer

-

Don PPE: Wear all required PPE as specified in Table 2.

-

Equilibrate Container: Allow the reagent container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture.

-

Transfer Solid: For solid reagents, carefully transfer the required amount to a tared, dry flask under a gentle stream of inert gas. Avoid creating dust.[7]

-

Seal and Store: Immediately and securely close the primary container. Purge the headspace with inert gas before sealing if it will be stored for an extended period.

Reaction and Quenching

-

Solvent Addition: Add the solvent to the flask containing the pyridinesulfonyl fluoride via cannula or syringe.

-

Reagent Addition: Add other reagents dropwise, especially if the reaction is exothermic. Monitor the reaction temperature.

-

Quenching: Upon reaction completion, the mixture must be carefully quenched. A common and effective method is to slowly add the reaction mixture to a stirred, cold solution of saturated aqueous sodium bicarbonate.[18] This neutralizes acidic byproducts. Caution: The quench may be exothermic and produce gas (CO₂); perform slowly and with adequate cooling.

Caption: Standard workflow for handling pyridinesulfonyl fluorides.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate hazards.

Initial Response (First 30 Seconds)

-

Alert Personnel: Immediately alert others in the laboratory.[19]

-

Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.[19]

-